molecular formula C17H19Cl2NO3 B12778240 N-Methyl fenoldopam hydrochloride CAS No. 2724762-90-5

N-Methyl fenoldopam hydrochloride

Cat. No.: B12778240
CAS No.: 2724762-90-5
M. Wt: 356.2 g/mol
InChI Key: YJGGPTFGAQRAOX-UHFFFAOYSA-N
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Description

N-Methyl fenoldopam is a synthetic compound derived from fenoldopam, a dopamine D1 receptor agonist. Fenoldopam is primarily used as an antihypertensive agent due to its vasodilatory properties. N-Methyl fenoldopam retains the core structure of fenoldopam but includes an additional methyl group, which may alter its pharmacological properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl fenoldopam typically involves the N-methylation of fenoldopam. One common method is the reductive N-methylation of nitro compounds. This process involves the reduction of a nitro group to an amine, followed by methylation. Reagents such as formaldehyde and formic acid are often used in this reaction .

Industrial Production Methods

Industrial production of N-Methyl fenoldopam may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl fenoldopam undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups to ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the aromatic ring or other functional groups.

    Substitution: Halogenation or nitration can introduce new substituents to the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogen atoms into the aromatic ring.

Scientific Research Applications

N-Methyl fenoldopam has several scientific research applications:

Mechanism of Action

N-Methyl fenoldopam exerts its effects by binding to dopamine D1 receptors, leading to vasodilation and increased renal blood flow. This action results in a decrease in blood pressure. The compound also interacts with α2-adrenoceptors, although with moderate affinity .

Comparison with Similar Compounds

Similar Compounds

    Fenoldopam: The parent compound, primarily used as an antihypertensive agent.

    Dopamine: A natural neurotransmitter with broader physiological effects.

    Apomorphine: Another dopamine receptor agonist with different therapeutic applications.

Uniqueness

N-Methyl fenoldopam is unique due to its additional methyl group, which may enhance its selectivity and potency as a dopamine D1 receptor agonist. This modification can lead to different pharmacokinetic and pharmacodynamic properties compared to its parent compound .

Conclusion

N-Methyl fenoldopam is a versatile compound with significant potential in scientific research and therapeutic applications. Its unique structure and pharmacological properties make it a valuable tool in the study of dopamine receptor agonists and the development of new treatments for cardiovascular diseases.

Properties

CAS No.

2724762-90-5

Molecular Formula

C17H19Cl2NO3

Molecular Weight

356.2 g/mol

IUPAC Name

9-chloro-5-(4-hydroxyphenyl)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrochloride

InChI

InChI=1S/C17H18ClNO3.ClH/c1-19-7-6-12-13(8-15(21)17(22)16(12)18)14(9-19)10-2-4-11(20)5-3-10;/h2-5,8,14,20-22H,6-7,9H2,1H3;1H

InChI Key

YJGGPTFGAQRAOX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C(=C(C=C2C(C1)C3=CC=C(C=C3)O)O)O)Cl.Cl

Origin of Product

United States

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